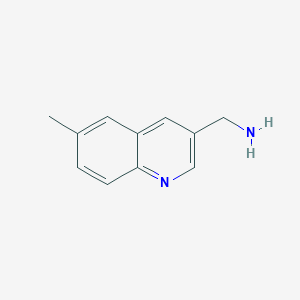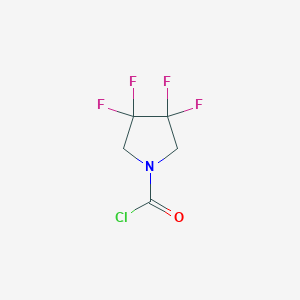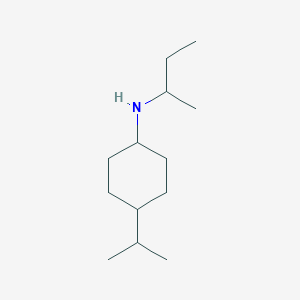
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the esterification of a precursor acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar esterification and alkylation reactions, optimized for yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiazole ring or the butanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Typical conditions involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and dyes
作用機序
The mechanism of action of 3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt viral replication by targeting viral proteins .
類似化合物との比較
Similar Compounds
3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid: Similar structure with a different substitution pattern on the thiazole ring.
Isovaleric acid: A simpler compound with a similar butanoic acid moiety.
Uniqueness
3-Methyl-2-(1,3-thiazol-2-yl)butanoic acid is unique due to its specific substitution on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
3-methyl-2-(1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)6(8(10)11)7-9-3-4-12-7/h3-6H,1-2H3,(H,10,11) |
InChIキー |
IWRGTUIWEBJDLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)

![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)



![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine](/img/structure/B13072823.png)
